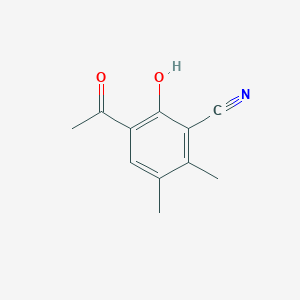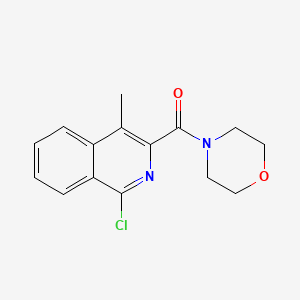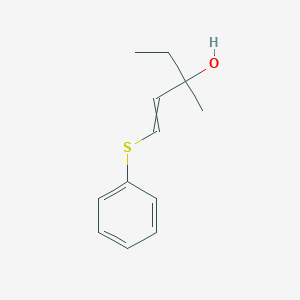
3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol is an organic compound characterized by the presence of a phenylsulfanyl group attached to a pentenol backbone. This compound is notable for its unique structure, which combines an alcohol, an alkene, and a sulfanyl group, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-1-pentene and thiophenol.
Reaction Conditions: The thiophenol is reacted with 3-methyl-1-pentene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Product Isolation: The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The alcohol group in this compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkene group can undergo hydrogenation to form the corresponding alkane using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles in the presence of a suitable leaving group and base.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol involves its interaction with various molecular targets. The phenylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the alkene and alcohol groups provide sites for oxidation and reduction. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research.
Comparison with Similar Compounds
3-Methyl-1-pentene: Lacks the phenylsulfanyl group, making it less versatile in chemical reactions.
Thiophenol: Contains the phenylsulfanyl group but lacks the pentenol backbone.
3-Methyl-1-penten-3-ol: Similar structure but without the phenylsulfanyl group.
Uniqueness: 3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol is unique due to the combination of an alcohol, an alkene, and a phenylsulfanyl group in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89870-27-9 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
3-methyl-1-phenylsulfanylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16OS/c1-3-12(2,13)9-10-14-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3 |
InChI Key |
NNSNJKZIRYXQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=CSC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


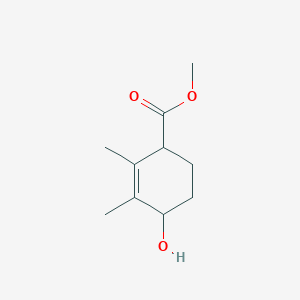
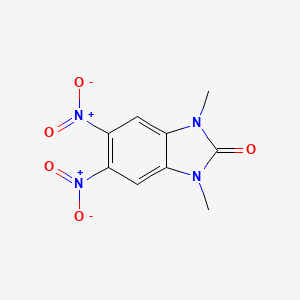
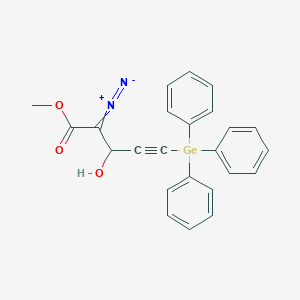
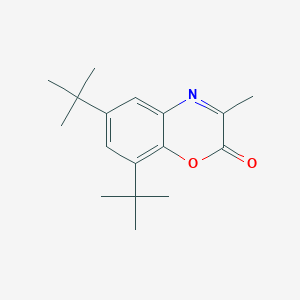

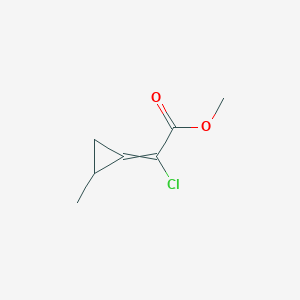
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
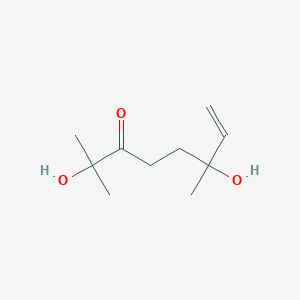
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
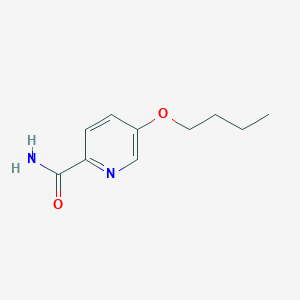
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
